molecular formula C12H18O2 B8485032 3-(2-Hydroxy-2-methylpropyl)-2,6-dimethylphenol

3-(2-Hydroxy-2-methylpropyl)-2,6-dimethylphenol

Cat. No.: B8485032
M. Wt: 194.27 g/mol
InChI Key: HRVXAGQZMMMKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Hydroxy-2-methylpropyl)-2,6-dimethylphenol is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-(2-hydroxy-2-methylpropyl)-2,6-dimethylphenol

InChI

InChI=1S/C12H18O2/c1-8-5-6-10(7-12(3,4)14)9(2)11(8)13/h5-6,13-14H,7H2,1-4H3

InChI Key

HRVXAGQZMMMKFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CC(C)(C)O)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Raney nickel (RaNi, ca. 20 g) is washed five times with water and twice with anhydrous EtOH. A slurry of this catalyst in EtOH is then added to a solution of bis(sulfide) 37 (3.01 g, 6.04 mmol) in EtOH (30 mL). The resulting mixture is heated at vigorous reflux under N2 for 2 h, then cooled. The supernatant is decanted, and the catalyst is washed successively with MeOH and EtOAc (2×). The decanted organic layers are combined and evaporated. The residue is purified by FC (10:1, CH2Cl2 /iPrOH) to give 33 as a pale yellow oil (0.98 g, 84%) . 1H NMR (CDCl3) 6.94 (d, 1, J=7.7), 6.72 (d, 1, J=7.7), 2.81 (s, 2), 2.24 (s, 6), 1.24 (s, 6); 13C NMR (CDCl3) 152.44, 135.06, 127.42, 123.42, 122.91, 120.95, 71.59, 45.68, 29.41, 15.87, 12.76; MS (MW=194.3, CI/CH4, eE=70 eV) m/z 195 (M+H)+, 177 (base peak), 175, 149, 136, 91, 79.
Name
bis(sulfide)
Quantity
3.01 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
84%

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